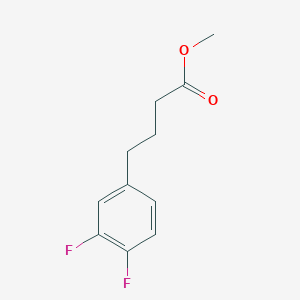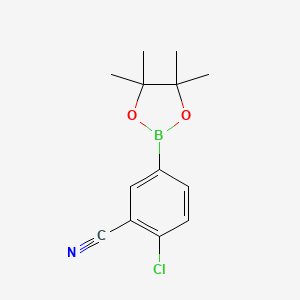
5-METHYL-1H-INDAZOLE-7-CARBONITRILE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Indazole-7-carbonitrile,5-methyl- is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal applications. The compound’s structure features a fused benzene and pyrazole ring, with a nitrile group at the 7th position and a methyl group at the 5th position.
Métodos De Preparación
The synthesis of 1H-Indazole-7-carbonitrile,5-methyl- can be achieved through several methods:
-
Transition Metal Catalyzed Reactions: : One common method involves the use of copper (II) acetate as a catalyst. The reaction typically starts with 2-(methylamino)benzonitrile and an organometallic reagent to form an N-H ketimine intermediate. This intermediate undergoes cyclization in the presence of copper (II) acetate and oxygen to form the indazole ring .
-
Reductive Cyclization Reactions: : Another approach involves the reductive cyclization of 2-azidobenzaldehydes with amines. This method does not require a catalyst or solvent, making it an environmentally friendly option .
-
Industrial Production: : Industrial production methods often utilize metal-catalyzed reactions due to their high yields and minimal byproduct formation. These methods are optimized for large-scale production and often involve continuous flow processes to enhance efficiency .
Análisis De Reacciones Químicas
1H-Indazole-7-carbonitrile,5-methyl- undergoes various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using reagents like potassium permanganate or chromium trioxide. These reactions typically target the methyl group, converting it to a carboxylic acid .
-
Reduction: : Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst. This process reduces the nitrile group to an amine .
-
Substitution: : The nitrile group can undergo nucleophilic substitution reactions with reagents like sodium methoxide, leading to the formation of esters or amides .
-
Cyclization: : The compound can participate in cyclization reactions to form more complex heterocyclic structures. These reactions often involve the use of strong acids or bases as catalysts .
Aplicaciones Científicas De Investigación
1H-Indazole-7-carbonitrile,5-methyl- has a wide range of applications in scientific research:
-
Chemistry: : The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
-
Biology: : In biological research, the compound is used to study enzyme inhibition and receptor binding. Its ability to interact with various biological targets makes it a valuable tool in pharmacology .
-
Medicine: : The compound has shown potential as an anticancer agent. Studies have demonstrated its ability to inhibit the growth of cancer cells by targeting specific molecular pathways .
-
Industry: : In the industrial sector, the compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes .
Mecanismo De Acción
The mechanism of action of 1H-Indazole-7-carbonitrile,5-methyl- involves its interaction with specific molecular targets:
-
Enzyme Inhibition: : The compound can inhibit enzymes by binding to their active sites. This interaction prevents the enzymes from catalyzing their respective reactions, leading to a decrease in cellular activity .
-
Receptor Binding: : The compound can also bind to receptors on the cell surface, blocking the binding of natural ligands. This action modulates cellular signaling pathways and affects various physiological processes .
-
Molecular Pathways: : The compound’s effects on molecular pathways are mediated through its interactions with proteins and nucleic acids. These interactions can lead to changes in gene expression and protein synthesis .
Comparación Con Compuestos Similares
1H-Indazole-7-carbonitrile,5-methyl- can be compared with other similar compounds:
-
1-Methyl-1H-indazole-5-carbonitrile: : This compound has a similar structure but lacks the methyl group at the 5th position. It exhibits different reactivity and biological activity due to this structural difference .
-
Methyl 1H-indazole-5-carboxylate: : This compound has a carboxylate group instead of a nitrile group. It is used in different applications and has distinct chemical properties .
-
1H-Indazole-3-carbaldehyde: : This compound has an aldehyde group at the 3rd position. It is used in the synthesis of various heterocyclic compounds and has unique reactivity compared to 1H-Indazole-7-carbonitrile,5-methyl- .
Propiedades
Número CAS |
1360884-92-9 |
|---|---|
Fórmula molecular |
C9H7N3 |
Peso molecular |
157.17 g/mol |
Nombre IUPAC |
5-methyl-1H-indazole-7-carbonitrile |
InChI |
InChI=1S/C9H7N3/c1-6-2-7(4-10)9-8(3-6)5-11-12-9/h2-3,5H,1H3,(H,11,12) |
Clave InChI |
GCFACGWYGHGTHX-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C(=C1)C#N)NN=C2 |
SMILES canónico |
CC1=CC2=C(C(=C1)C#N)NN=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


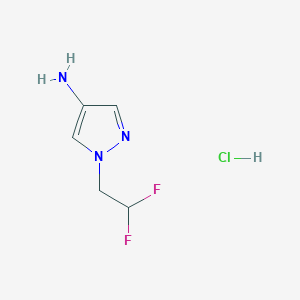
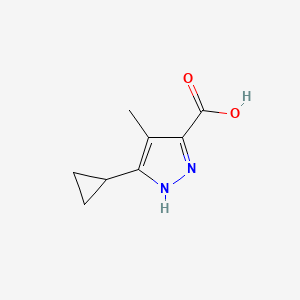
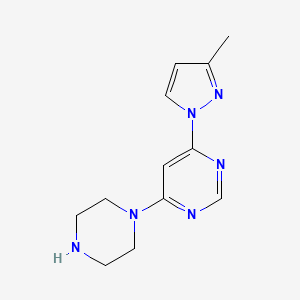
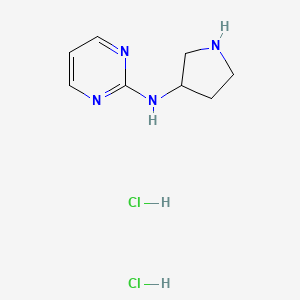
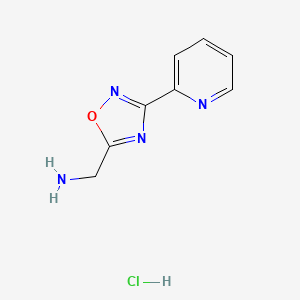
![5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid hydrochloride](/img/structure/B1432229.png)
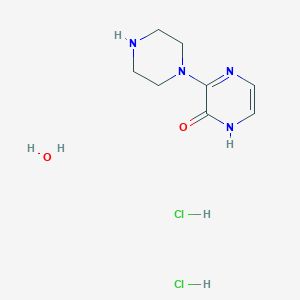

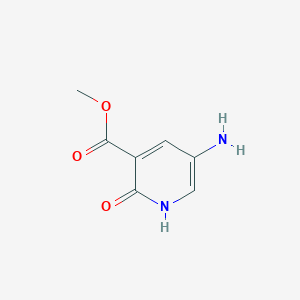
![4-[3-(4-Methyl-1-piperazinyl)propoxy]benzaldehyde hydrochloride](/img/structure/B1432237.png)
